
1,1-Diphenyl-2,7-dihydro-1H-germepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2,7-dihydro-1H-germepine is a unique organogermanium compound characterized by its two phenyl groups attached to a germepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,7-dihydro-1H-germepine typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Step 1: Reaction of germanium tetrachloride with phenylmagnesium bromide to form diphenylgermanium dichloride.
Step 2: Cyclization of diphenylgermanium dichloride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diphenyl-2,7-dihydro-1H-germepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the germepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germane derivatives.
Substitution: Halogenated germepine compounds.
Applications De Recherche Scientifique
1,1-Diphenyl-2,7-dihydro-1H-germepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2,7-dihydro-1H-germepine involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.
Comparaison Avec Des Composés Similaires
- 1,1-Diphenyl-2,3-dihydro-1H-germepine
- 1,1-Diphenyl-2,4-dihydro-1H-germepine
- 1,1-Diphenyl-2,5-dihydro-1H-germepine
Comparison: 1,1-Diphenyl-2,7-dihydro-1H-germepine is unique due to its specific ring structure and the position of the phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
63382-75-2 |
|---|---|
Formule moléculaire |
C18H18Ge |
Poids moléculaire |
307.0 g/mol |
Nom IUPAC |
1,1-diphenyl-2,7-dihydrogermepine |
InChI |
InChI=1S/C18H18Ge/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-14H,15-16H2 |
Clé InChI |
AKVMPCUJOBCILN-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC[Ge]1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
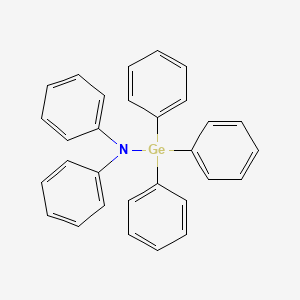
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
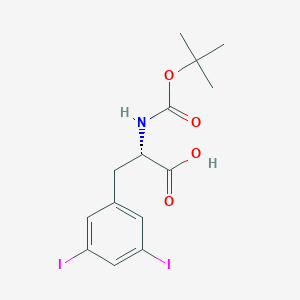

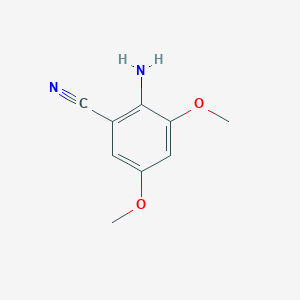
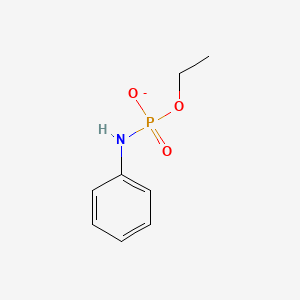
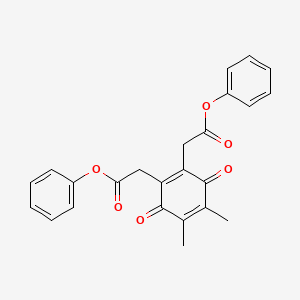
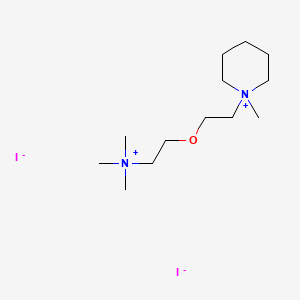
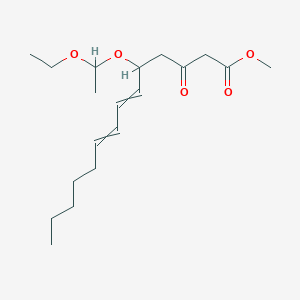
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
